Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, has been reported . These compounds were synthesized under the conditions of green chemistry without the use of solvent and catalysts . Another method involves the reaction of methyl chloroformate with a dehydrogenation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the structure of several 1-substituted 1,2,3-triazole 4,5-diesters was found to be regioselective . The C (5) ester groups were more reactive towards reduction than the C (4) ester groups .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate showed inhibition properties against xanthine oxidase (XO) activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 4,5-dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a molecular weight of 330.13 and is a solid .Scientific Research Applications
Inhibition Properties in Xanthine Oxidase Activity
Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and related derivatives have been synthesized using green chemistry methods, showing significant inhibition activities against xanthine oxidase (XO) enzyme. These compounds, especially (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, demonstrated promising XO enzyme inhibition, suggesting their potential in developing novel XO inhibitors (Yagiz et al., 2021).
Novel Synthesis Methodologies
A novel one-pot synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been reported. This methodology employs silica sodium carbonate as a solid base catalyst, representing a mild, convenient, and environmentally benign procedure (Karami et al., 2015).
Anti-Proliferative Activity Against Cancer Cells
Novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate, have been synthesized and evaluated for anti-proliferative activities against human prostate cancer cells. These compounds showed significant reduction in cell proliferation, with one compound exhibiting enhanced anti-proliferative potential (Ince et al., 2020).
Covalent Modification of Polyvinyl Chloride
Dimethyl-1H-triazole-4,5-dicarboxylate has been utilized to covalently modify polyvinyl chloride (PVC), creating phthalate plasticizer mimics. These covalently attached compounds pose no danger of leaching from the polymer matrix, providing a viable alternative to traditional plasticizers and mitigating health and environmental concerns (Earla & Braslau, 2014).
Supramolecular Interactions and Applications
Research on 1,2,3-triazoles, including derivatives of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, has shown their utility in supramolecular and coordination chemistry. These compounds exhibit diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry far beyond the scope of traditional click chemistry (Schulze & Schubert, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2H-triazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGSWPHMZXFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | |
CAS RN |
707-94-8 | |
Record name | 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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